3-(3-chloro-5-fluorophenyl)morpholine
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Overview
Description
3-(3-chloro-5-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a 3-chloro-5-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5-fluorophenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the desired product . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-5-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The morpholine ring can be oxidized to form N-oxides or reduced to yield secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chloro or fluoro substituents.
Oxidation: N-oxides of the morpholine ring.
Reduction: Secondary amines derived from the morpholine ring.
Coupling Reactions: Biaryl derivatives with various substituents on the phenyl ring.
Scientific Research Applications
3-(3-chloro-5-fluorophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-chloro-5-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)morpholine
- 3-(3-chloro-5-bromophenyl)morpholine
- 3-(3-chloro-5-methylphenyl)morpholine
Uniqueness
3-(3-chloro-5-fluorophenyl)morpholine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other morpholine derivatives .
Properties
CAS No. |
1270385-67-5 |
---|---|
Molecular Formula |
C10H11ClFNO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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